molecular formula C7H14N2O B1354803 1-(3-Methylpiperazin-1-yl)ethan-1-one CAS No. 314729-14-1

1-(3-Methylpiperazin-1-yl)ethan-1-one

Cat. No. B1354803
CAS RN: 314729-14-1
M. Wt: 142.2 g/mol
InChI Key: BRAYYCBKNOERRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction between ethyl 3-oxobutanoate and 3-methylpiperazine in the presence of hydrochloric acid has been used to synthesize MPK hydrochloride. The reaction mixture is refluxed for several hours to obtain the desired product, which is then purified using recrystallization.


Molecular Structure Analysis

The InChI code for “1-(3-Methylpiperazin-1-yl)ethan-1-one” is 1S/C7H14N2O.ClH/c1-6-5-9 (7 (2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 . This indicates the presence of a piperazin-1-yl substituent, which makes it an effective drug candidate for different therapeutic applications.


Physical And Chemical Properties Analysis

“1-(3-Methylpiperazin-1-yl)ethan-1-one” is a white to off-white solid that is soluble in water and methanol. It has a melting point of 165-167°C and a boiling point of 337.3°C at 760 mmHg. This compound is stable under normal conditions, but can decompose when exposed to strong acids or bases.

Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

Derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids in the body. Compounds with 1-methylpiperazine and 1-ethylpiperazine showed promising inhibition of 15-LO (Asghari et al., 2016).

Anticancer Activity

Certain derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have shown moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. This highlights its potential use in cancer research and therapy (Jiang, Xu, & Wu, 2016).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of 1-(3-Methylpiperazin-1-yl)ethan-1-one derivatives. A series of these compounds have been synthesized and tested for their antibacterial activities, demonstrating potential as antimicrobial agents (Gein, Kasimova, Panina, & Voronina, 2006).

Cognitive Function Improvement

Studies on derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have shown potential in improving cognitive functions like learning and memory in animal models. This could pave the way for developments in treating cognitive impairments (Zhang Hong-ying, 2012).

COVID-19 Research

Recent research has involved using 1-(3-Methylpiperazin-1-yl)ethan-1-one derivatives in the synthesis of compounds that could potentially inhibit the main protease of COVID-19, suggesting a role in antiviral drug development (Rashdan et al., 2021).

Anticholinesterase Activity

Compounds synthesized from 1-(3-Methylpiperazin-1-yl)ethan-1-one have been studied for their inhibitory activity against butyrylcholinesterase, an enzyme related to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease (Filippova et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are combustible liquids that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYYCBKNOERRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444252
Record name 1-(3-Methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314729-14-1
Record name 1-(3-Methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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